molecular formula C26H29N3O2 B299079 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione

5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione

Cat. No. B299079
M. Wt: 415.5 g/mol
InChI Key: SWACCBANPOOSCH-KSEXSDGBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione, also known as APM, is a chemical compound that has been studied extensively in the scientific community. This compound has shown great potential in a variety of research areas, including drug discovery, cancer treatment, and neurological disorders. In

Mechanism of Action

The mechanism of action of 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione is not fully understood, but it is believed to work through several pathways. 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione has been shown to inhibit the activity of several enzymes involved in cancer cell growth and inflammation, including COX-2 and iNOS. Additionally, 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism. 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione has also been shown to modulate the expression of several genes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione has several biochemical and physiological effects that make it a promising therapeutic agent. 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which can protect cells from oxidative stress. Additionally, 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione has been shown to reduce the expression of pro-inflammatory cytokines, which can reduce inflammation in the body. 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione has also been shown to improve glucose uptake and insulin sensitivity, which can help regulate blood sugar levels.

Advantages and Limitations for Lab Experiments

One advantage of using 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione in lab experiments is its versatility. 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione has been shown to have a wide range of effects in various research areas, which makes it a valuable tool for scientists. Additionally, 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione is relatively easy to synthesize and has a good safety profile, which makes it a good candidate for further research. One limitation of using 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings. Additionally, 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione has not been extensively studied in humans, which limits its potential clinical applications.

Future Directions

There are several future directions for 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione research. One area of research is to further elucidate the mechanism of action of 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione. Understanding how 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione works at the molecular level can help researchers identify new targets for drug development. Additionally, more research is needed to determine the safety and efficacy of 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione in humans. Clinical trials can help determine if 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione is a viable therapeutic option for various diseases. Another area of research is to develop new derivatives of 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione that have improved properties, such as increased potency or better solubility. These derivatives can be used to further explore the therapeutic potential of 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione.

Synthesis Methods

The synthesis of 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione is a complex process that involves several steps. The first step is the preparation of 1-adamantyl-4-bromobenzene, which is then reacted with 2,5-dimethyl-1H-pyrrole-3-carbaldehyde to form the intermediate product. The intermediate product is then reacted with 2,4-thiazolidinedione to form the final product, 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione. This synthesis method has been optimized over the years to improve the yield and purity of 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione.

Scientific Research Applications

5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione has been studied extensively in the scientific community due to its potential therapeutic properties. 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. In cancer research, 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In neurological research, 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione has been shown to protect neurons from oxidative stress and reduce neuroinflammation. Additionally, 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione has been studied as a potential treatment for type 2 diabetes due to its ability to improve insulin sensitivity.

properties

Product Name

5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione

Molecular Formula

C26H29N3O2

Molecular Weight

415.5 g/mol

IUPAC Name

(5Z)-5-[[1-[4-(1-adamantyl)phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C26H29N3O2/c1-15-7-20(11-23-24(30)28-25(31)27-23)16(2)29(15)22-5-3-21(4-6-22)26-12-17-8-18(13-26)10-19(9-17)14-26/h3-7,11,17-19H,8-10,12-14H2,1-2H3,(H2,27,28,30,31)/b23-11-

InChI Key

SWACCBANPOOSCH-KSEXSDGBSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)C)/C=C\6/C(=O)NC(=O)N6

SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)C)C=C6C(=O)NC(=O)N6

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)C)C=C6C(=O)NC(=O)N6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.